molecular formula C17H24N2O2 B2627333 N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1090658-46-0

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide

Katalognummer B2627333
CAS-Nummer: 1090658-46-0
Molekulargewicht: 288.391
InChI-Schlüssel: OYQIUAHWEZRLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in the pathogenesis of several chronic diseases, including Alzheimer's disease, diabetes, and cancer.

Wirkmechanismus

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide is a potent antagonist of RAGE, which is a cell surface receptor that is involved in several cellular processes, including inflammation, oxidative stress, and cell survival. RAGE is activated by several ligands, including advanced glycation end products (AGEs), amyloid-beta, and S100 proteins, which are involved in the pathogenesis of several chronic diseases. By blocking the activation of RAGE, this compound reduces inflammation, oxidative stress, and cell death, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell death, which are involved in the pathogenesis of several diseases. This compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain, improve cognitive function, reduce inflammation, and improve insulin sensitivity in animal models of Alzheimer's disease and diabetes. This compound has also been shown to inhibit cancer cell growth and metastasis in animal models of several types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for RAGE. This compound has been extensively studied in animal models of several diseases, and its pharmacokinetics and pharmacodynamics have been well characterized. However, this compound has several limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and efficacy. This compound also has limited clinical data, and its safety and efficacy in humans are still being evaluated.

Zukünftige Richtungen

The potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide in various diseases are still being explored, and several future directions for research have been proposed. These include the development of more potent and selective RAGE antagonists, the optimization of the pharmacokinetics and pharmacodynamics of this compound, the evaluation of its safety and efficacy in humans, and the identification of novel disease targets for RAGE antagonists. This compound has the potential to be a promising therapeutic agent for several chronic diseases, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide involves several steps, including the reaction of 2,4,6-trimethylphenol with chloroacetyl chloride to form 2-(2,4,6-trimethylphenoxy)acetyl chloride. The resulting compound is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, and several modifications of the synthesis method have been reported in the literature.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, RAGE has been implicated in the pathogenesis of the disease, and this compound has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models of the disease. In diabetes, RAGE has been implicated in the development of diabetic complications, and this compound has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, RAGE has been implicated in the growth and metastasis of several types of cancer, and this compound has been shown to inhibit cancer cell growth and metastasis in animal models of the disease.

Eigenschaften

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)17(6,10-18)19-15(20)9-21-16-13(4)7-12(3)8-14(16)5/h7-8,11H,9H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIUAHWEZRLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.